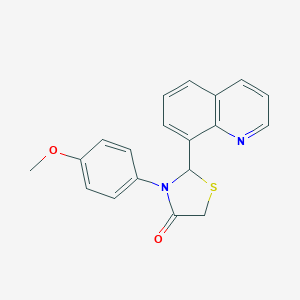
3-(4-Methoxyphenyl)-2-(8-quinolyl)thiazolidine-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxyphenyl)-2-(8-quinolyl)thiazolidine-4-one, also known as MQT, is a thiazolidine derivative that has been extensively studied for its potential biological applications. The compound is a heterocyclic ring system containing a thiazolidine and quinoline moiety. The synthesis of MQT has been reported in various studies, and the compound has shown promising results in scientific research.
作用機序
The exact mechanism of action of 3-(4-Methoxyphenyl)-2-(8-quinolyl)thiazolidine-4-one is not fully understood. However, studies have suggested that its biological activities may be attributed to its ability to interact with various cellular targets, including enzymes and receptors. This compound has been reported to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and xanthine oxidase, which are involved in various physiological processes.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. Studies have reported that this compound possesses antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects. Additionally, this compound has been shown to inhibit the growth of various bacterial and fungal strains, suggesting its potential as an antimicrobial agent.
実験室実験の利点と制限
3-(4-Methoxyphenyl)-2-(8-quinolyl)thiazolidine-4-one has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using standard laboratory techniques. Additionally, its biological activities can be easily assessed using various in vitro and in vivo assays. However, the limitations of this compound include its relatively low solubility in water, which may limit its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on 3-(4-Methoxyphenyl)-2-(8-quinolyl)thiazolidine-4-one. One potential area of investigation is its potential as an anticancer agent. Studies have suggested that this compound may possess anticancer properties, and further research is needed to determine its efficacy against various cancer types. Additionally, the potential of this compound as an antimicrobial agent needs to be further explored, particularly its activity against drug-resistant strains. Finally, the development of novel formulations and delivery systems may improve the bioavailability and efficacy of this compound for various therapeutic applications.
In conclusion, this compound is a thiazolidine derivative that has shown promising results in scientific research. Its potential biological activities, including antibacterial, antifungal, antiviral, and anticancer properties, make it a potential therapeutic agent for various diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of 3-(4-Methoxyphenyl)-2-(8-quinolyl)thiazolidine-4-one has been reported in several studies. One of the most widely used methods involves the reaction of 8-hydroxyquinoline with 4-methoxybenzaldehyde in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with thiosemicarbazide, followed by cyclization with acetic acid to yield this compound.
科学的研究の応用
3-(4-Methoxyphenyl)-2-(8-quinolyl)thiazolidine-4-one has been studied extensively for its potential biological applications. It has been reported to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. This compound has also been shown to exhibit antioxidant and anti-inflammatory effects, making it a potential therapeutic agent for various diseases.
特性
分子式 |
C19H16N2O2S |
|---|---|
分子量 |
336.4 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-2-quinolin-8-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H16N2O2S/c1-23-15-9-7-14(8-10-15)21-17(22)12-24-19(21)16-6-2-4-13-5-3-11-20-18(13)16/h2-11,19H,12H2,1H3 |
InChIキー |
BSWRGCGDSSDFIP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(SCC2=O)C3=CC=CC4=C3N=CC=C4 |
正規SMILES |
COC1=CC=C(C=C1)N2C(SCC2=O)C3=CC=CC4=C3N=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2-Fluorophenyl)methylazaniumyl]propanoate](/img/structure/B259321.png)


![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine](/img/structure/B259366.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine](/img/structure/B259368.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B259370.png)
![N-[3-(dimethylamino)propyl]-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B259371.png)

![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B259376.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}propan-1-amine](/img/structure/B259378.png)

![N-[(3-methylthiophen-2-yl)methyl]-1-propyl-1H-tetrazol-5-amine](/img/structure/B259382.png)

